![molecular formula C5H6N2O2S B2865861 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2309462-41-5](/img/structure/B2865861.png)

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

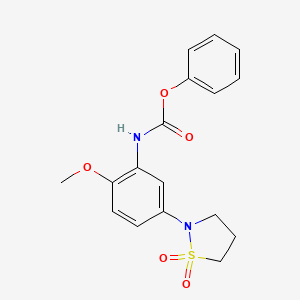

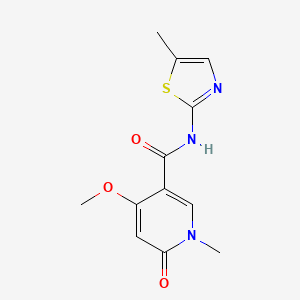

“2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile” is a chemical compound. The IUPAC name for this compound is "2-thia-1-azabicyclo [2.1.1]hexane-4-carbonitrile 2,2-dioxide" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C5H6N2O2S/c6-1-5-2-7 (3-5)10 (8,9)4-5/h2-4H2" . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.18 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I have access to .Scientific Research Applications

Reductive Decyanation and Conformational Studies

Studies have explored the reductive decyanation of N-protected azabicyclohexanecarbonitriles, revealing insights into reaction mechanisms and conformational properties of these compounds. For instance, the cyano moiety in certain dibenzylamino-azabicyclohexanecarbonitriles can be reductively removed, leading to products with retained or inverted configurations depending on the reaction conditions. This process is valuable for synthesizing azabicycloheptane diamines, contributing to the understanding of the solid-state conformation of azabicyclohexane skeletons through X-ray structural analysis (Vilsmaier, Milch, & Bergsträsser, 1998).

Synthesis of Fused Heterocyclic Compounds

Another area of application is the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, showcasing the versatility of azabicyclic compounds as intermediates in organic synthesis. These synthesized compounds, characterized by various spectroscopic methods, have been investigated for their antioxidant activities, highlighting the potential of azabicyclic compounds in developing new antioxidants (Salem, Farhat, Errayes, & Madkour, 2015).

Conformational Locking for Biological Activities

Research into bicyclohexane and its heteroanalogues containing nitrogen, oxygen, or sulfur atoms reveals their significance as conformationally locked analogues of nucleoside building blocks. These compounds, including methanoproline and 3-azabicyclohexylamine derivatives, have diverse biological activities. They serve as intermediates in natural compound synthesis and as constituents of bioactive compounds, novel materials, and catalysts. This highlights the structural and functional versatility of azabicyclohexane derivatives in medicinal chemistry and materials science (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Applications in Synthesis of Carbapenem Nuclei

The azabicyclohexane derivatives have been utilized as building blocks for the synthesis of carbapenem nuclei, critical in the development of antibiotics. Through innovative synthetic routes, researchers have created compounds that react with alcohols or thiols, demonstrating the utility of azabicyclohexane derivatives in synthesizing pharmacologically important molecules (Katagiri, Sato, Saikawa, Sakamoto, Muto, & Kaneko, 1985).

Safety and Hazards

Future Directions

As for future directions, it’s hard to predict without specific context. The compound could be of interest in various fields such as medicinal chemistry, materials science, or environmental science. Its utility would depend on its properties and how they fit with the requirements of a particular application .

properties

IUPAC Name |

2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-5-2-7(3-5)10(8,9)4-5/h2-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBDJQUCQHTQAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1S(=O)(=O)C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2865778.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2865781.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2865782.png)

![2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2865784.png)

![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2865785.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2865788.png)

![2-(4-Fluorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2865789.png)

![4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2865791.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2865799.png)